3,4'-Dibromdiphenylether
Übersicht
Beschreibung
3,4’-Dibromodiphenyl ether is a chemical compound with the formula C12H8Br2O . It has a molecular weight of 327.999 .
Molecular Structure Analysis
The molecular structure of 3,4’-Dibromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with bromine atoms attached to the 3rd and 4th carbon atoms of the phenyl rings .Physical And Chemical Properties Analysis
3,4’-Dibromodiphenyl ether has a density of 1.7±0.1 g/cm3, a boiling point of 346.3±22.0 °C at 760 mmHg, and a flash point of 141.0±20.8 °C .Wissenschaftliche Forschungsanwendungen
Bewertung der Umweltauswirkungen
3,4'-Dibromdiphenylether wird hinsichtlich seiner Persistenz in der Umwelt und seiner Auswirkungen untersucht. Forschungen haben seine Transformation unter verschiedenen Bedingungen, wie z. B. durch Ligninase vermittelt, untersucht, um seine Abbauwege und seine potenzielle Anreicherung in Ökosystemen zu verstehen .
Techniken zur Bodenbehebung
Diese Verbindung wird auch in Studien verwendet, die sich auf die Bodenbehebung konzentrieren. Experimente wurden durchgeführt, um die Solubilisierung und Auswaschung von BDE-15 (einer verwandten Verbindung) aus kontaminierten Böden zu untersuchen, was Einblicke in Reinigungsstrategien für Böden liefern kann, die von ähnlichen Verbindungen betroffen sind .
Analyse der Nicht-Abbaubarkeit
Studien haben die Nicht-Abbaubarkeit verwandter Verbindungen wie BDE-209 in Bodenproben untersucht, was Aufschluss über die langfristigen Umweltauswirkungen und Herausforderungen bei der Bewältigung von Schadstoffen wie this compound geben kann .
Mikrobieller Abbau
Forschungen zu den molekularen Abbaumechanismen von Dibromdiphenylethern durch bestimmte Bakterienstämme wie Cupriavidus sp. helfen, Bioremediationsprozesse und das Potenzial für die Verwendung von Mikroorganismen zum Abbau von Umweltverschmutzung zu verstehen .
Behandlung von wässrigen Lösungen
Die Entfernung von polybromierten Diphenylethern aus Wassersystemen ist ein weiterer Anwendungsbereich. Schnelle Entfernungsverfahren werden entwickelt, um dem weit verbreiteten Nachweis dieser Verbindungen aufgrund des Abbaus von Handelsprodukten, die sie enthalten, zu begegnen .
Analyse chemischer Eigenschaften
Schließlich werden die chemischen Eigenschaften von this compound für verschiedene Anwendungen analysiert, darunter sein Molekulargewicht, seine Struktur und andere physikalisch-chemische Eigenschaften, die für das Verständnis seines Verhaltens in verschiedenen Umgebungen unerlässlich sind .
Wirkmechanismus
Target of Action
The primary targets of 3,4’-Dibromodiphenyl ether are certain strains of bacteria, such as Cupriavidus sp. WS, which can degrade diphenyl ether (DE), 4-bromodiphenyl ether, and 4,4’-bromodiphenyl ether . These bacteria play a crucial role in the degradation of these compounds, thereby reducing their persistence in the environment .
Mode of Action
The compound interacts with its bacterial targets through a series of enzymatic reactions. The bph genes in Cupriavidus sp. WS play a crucial role in the degradation of 3,4’-Dibromodiphenyl ether . The enzymes BphA, BphB, and BphC act sequentially in the aerobic degradation of the compound . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .
Biochemical Pathways
The biochemical pathway involved in the degradation of 3,4’-Dibromodiphenyl ether is the aerobic degradation pathway . This pathway involves the sequential action of the enzymes BphA, BphB, and BphC, leading to the complete degradation of the compound into phenol and 2-pyrone-6-carboxylic acid .
Pharmacokinetics
It is known that the compound is extremely persistent in the environment, with a low rate of degradation .
Result of Action
The result of the action of 3,4’-Dibromodiphenyl ether is the complete degradation of the compound into phenol and 2-pyrone-6-carboxylic acid . This degradation process reduces the persistence of the compound in the environment and its potential health risks .
Action Environment
The action of 3,4’-Dibromodiphenyl ether is influenced by environmental factors. The compound is extremely persistent in the environment, with a low rate of degradation . Certain strains of bacteria, such asCupriavidus sp. WS, can degrade the compound, reducing its persistence in the environment . The degradation process is aerobic and is likely influenced by factors such as temperature, pH, and the presence of oxygen .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3,4’-Dibromodiphenyl ether are not yet fully understood. Studies have shown that certain strains of bacteria, such as Cupriavidus sp. WS, can degrade diphenyl ether, 4-bromodiphenyl ether, and 4,4’-dibromodiphenyl ether . The degradation process involves several enzymes, including BphA, BphB, and BphC .
Cellular Effects
It is known that PBDEs, including 3,4’-Dibromodiphenyl ether, can cause neurodevelopmental toxicity and endocrine disruption in mammals
Molecular Mechanism
The molecular mechanism of 3,4’-Dibromodiphenyl ether degradation involves a sequence of enzymatic reactions. The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. 2,3-Dihydroxydiphenyl ether is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,4’-Dibromodiphenyl ether was completely degraded in 6 days without any detectable end-product
Metabolic Pathways
The degradation process involves several enzymes, including BphA, BphB, and BphC
Eigenschaften
IUPAC Name |
1-bromo-3-(4-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPOVBPKODCMMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577711 | |
Record name | 1-Bromo-3-(4-bromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83694-71-7 | |
Record name | 3,4'-Dibromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083694717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-3-(4-bromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-DIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z13EHB02E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.